molecular formula C12H8O2 B3147988 2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE CAS No. 63464-85-7

2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE

Cat. No.: B3147988
CAS No.: 63464-85-7
M. Wt: 184.19 g/mol
InChI Key: MNUUAKJFDJVFQI-UHFFFAOYSA-N
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Description

2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring attached to an oxoacetaldehyde group, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding naphthoyl chloride. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield this compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form naphthalene-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate. Reduction of the compound with sodium borohydride can yield 2-(naphthalen-1-yl)ethanol.

Scientific Research Applications

2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties. In medicine, naphthalene derivatives, including this compound, are investigated for their potential use as therapeutic agents due to their cytotoxic and anti-inflammatory activities. Additionally, this compound finds applications in the industry as an intermediate in the synthesis of dyes, pigments, and other organic materials .

Comparison with Similar Compounds

2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE can be compared with other naphthalene derivatives, such as 1-naphthaldehyde and 2-naphthaldehyde. While these compounds share a similar naphthalene core structure, the presence of different functional groups imparts distinct chemical properties and reactivity. For instance, 1-naphthaldehyde is primarily used in the synthesis of fragrances and flavors, whereas 2-naphthaldehyde is used in the production of dyes and pigments. The unique combination of the naphthalene ring and the oxoacetaldehyde group in this compound makes it a versatile compound with a wide range of applications .

Properties

IUPAC Name

2-naphthalen-1-yl-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUUAKJFDJVFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304044
Record name α-Oxo-1-naphthaleneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63464-85-7
Record name α-Oxo-1-naphthaleneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63464-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Oxo-1-naphthaleneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Reactant of Route 2
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Reactant of Route 3
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Reactant of Route 4
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Reactant of Route 5
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Reactant of Route 6
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE

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